6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate typically involves the reaction of 6,7-dimethoxyquinazoline with semicarbazide hydrochloride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the semicarbazido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinazoline derivatives.
Biology: The compound has been studied for its potential cytotoxic effects on cancer cells.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways that are essential for cell proliferation and survival . This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Terazosin Hydrochloride Dihydrate: This compound is used as an alpha-adrenergic blocker for the treatment of benign prostatic hyperplasia.
6,7-Dimethoxy-4(3H)-quinazolinone: A related compound with similar structural features but different biological activities.
Uniqueness
6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate is unique due to its specific semicarbazido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .
Properties
CAS No. |
134749-18-1 |
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Molecular Formula |
C11H14ClN5O3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
[(6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride |
InChI |
InChI=1S/C11H13N5O3.ClH/c1-18-8-3-6-7(4-9(8)19-2)13-5-14-10(6)15-16-11(12)17;/h3-5H,1-2H3,(H3,12,16,17)(H,13,14,15);1H |
InChI Key |
ORBCKUIUFKIKQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NNC(=O)N)OC.Cl |
Origin of Product |
United States |
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